2-amino-N-[(1S)-1-phenylethyl]propanamide 2-amino-N-[(1S)-1-phenylethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16238357
InChI: InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

2-amino-N-[(1S)-1-phenylethyl]propanamide

CAS No.:

Cat. No.: VC16238357

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(1S)-1-phenylethyl]propanamide -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-amino-N-[(1S)-1-phenylethyl]propanamide
Standard InChI InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1
Standard InChI Key UJLHTMLCGCJXRX-GKAPJAKFSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a three-carbon chain (propanamide) with an amino group (-NH₂) at the second carbon and a (1S)-configured phenylethyl group bonded to the amide nitrogen. The phenyl ring introduces hydrophobicity, while the amide and amino groups enable hydrogen bonding and ionic interactions. The (S) configuration at both chiral centers (C1 of the phenylethyl group and C2 of the propanamide) is critical for its biological and chemical activity, as stereochemistry often dictates binding affinity in receptor-ligand systems .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via amide coupling reactions, leveraging reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to activate carboxylic acid intermediates . A representative protocol involves:

  • Activation: Reacting a protected amino acid (e.g., Fmoc-protected propanamide) with HATU and DIPEA in dichloromethane or DMF.

  • Coupling: Adding (1S)-1-phenylethylamine to the activated intermediate, facilitating nucleophilic acyl substitution.

  • Deprotection: Removing protective groups (e.g., Fmoc) using diethylamine or piperidine .

Purification Techniques

Crude products are purified via preparative layer chromatography (PLC) or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC), achieving purities exceeding 95% . Analytical RP-HPLC retention times for similar compounds range from 15–20 minutes under gradient elution conditions .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
CAS Number133287-25-9
AppearanceWhite crystalline powder
SolubilitySoluble in DMSO, DMF; insoluble in water
Storage Conditions2–8°C, protected from light

The compound’s low aqueous solubility aligns with its hydrophobic phenyl group, necessitating polar aprotic solvents for handling . Stability under refrigeration suggests sensitivity to thermal degradation .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The (1S)-1-phenylethyl group is a hallmark of chiral auxiliaries, enabling asymmetric induction in peptide and small-molecule synthesis . For example, derivatives of this compound have been incorporated into fluorescent probes targeting adenosine receptors, where stereochemistry modulates binding selectivity (e.g., A₃ receptor affinity) .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

  • Crystallography: Resolve X-ray structures to elucidate binding modes in target proteins.

  • Derivatization: Explore alkylation or acylation of the amino group to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator